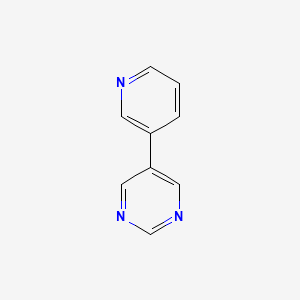

5-(Pyridin-3-yl)pyrimidine

描述

Structure

3D Structure

属性

CAS 编号 |

73082-69-6 |

|---|---|

分子式 |

C9H7N3 |

分子量 |

157.17 g/mol |

IUPAC 名称 |

5-pyridin-3-ylpyrimidine |

InChI |

InChI=1S/C9H7N3/c1-2-8(4-10-3-1)9-5-11-7-12-6-9/h1-7H |

InChI 键 |

KQMVCAXWHXEDPU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=CN=CN=C2 |

规范 SMILES |

C1=CC(=CN=C1)C2=CN=CN=C2 |

产品来源 |

United States |

Strategic Positioning Within Nitrogen Containing Heteroaromatic Systems

Strategic Positioning of this compound within Nitrogen-Containing Heteroaromatic Systems

The linkage between the C5 of the pyrimidine and the C3 of the pyridine results in a molecule with a specific conformational flexibility and a defined spatial arrangement of its nitrogen atoms. This positioning is crucial for its interaction with biological targets, such as enzymes and receptors. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking and hydrophobic interactions. This multi-point interaction capability is a key feature that researchers aim to leverage in the design of new bioactive compounds.

The electronic interplay between the electron-deficient pyrimidine ring and the pyridine ring further defines the chemical reactivity of this compound. This unique electronic landscape makes it a versatile building block in organic synthesis, allowing for further functionalization to create a library of derivatives with tailored properties.

Overview of Advanced Research Trajectories

Overview of Advanced Academic and Methodological Research Trajectories for this compound

Synthesis: The synthesis of this compound and its derivatives is a key area of research. Various synthetic strategies have been developed, often involving cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions are employed to connect a pyrimidine-based boronic acid or ester with a halogenated pyridine (B92270) derivative, or vice versa. mdpi.comorgsyn.org Other methods include condensation reactions between pyrimidine (B1678525) and pyridine precursors in the presence of a catalyst. ontosight.ai Researchers are continually seeking more efficient, atom-economical, and environmentally friendly synthetic routes. For example, water-mediated and catalyst-free methods for the synthesis of related structures have been explored. acs.orgnih.gov

Chemical Properties and Reactivity: Understanding the fundamental chemical properties of this compound is crucial for its application. Its molecular formula is C₉H₇N₃ and it has a molecular weight of 157.16 g/mol . ontosight.ai Research in this area focuses on its reactivity in various chemical transformations. For example, derivatives of this compound can undergo reactions such as oxidation of substituent groups or nucleophilic substitution on the heterocyclic rings. Computational studies using methods like Density Functional Theory (DFT) are also employed to investigate its electronic structure, reactivity, and potential interaction with other molecules. nih.govwjarr.com

Research Applications: A significant portion of the research on this compound and its analogs is driven by their potential biological activities. The 4-(pyridin-3-yl)pyrimidine (B11918198) moiety, a closely related structure, is found in the anticancer drug imatinib. tandfonline.com This has spurred investigations into the anticancer potential of a wide range of pyridinylpyrimidine derivatives. tandfonline.comresearchgate.net Studies have shown that these compounds can act as inhibitors of various kinases, which are enzymes often implicated in cancer development. researchgate.net Beyond cancer, derivatives are being explored for their potential as antimicrobial and anti-inflammatory agents. gsconlinepress.comnih.gov The core structure is also used as a scaffold in the development of inhibitors for other enzymes, such as ecto-5'-nucleotidase (CD73), a target in cancer immunotherapy. nih.govresearchgate.net

Conventional and Established Synthetic Pathways

Traditional methods for the synthesis of the this compound core and its analogs have laid a crucial foundation for the field. These approaches, while sometimes lacking the efficiency and environmental friendliness of modern techniques, are well-understood and continue to be utilized.

Condensation Reactions Involving Pyrimidine and Pyridine Derivatives

The condensation of pyrimidine and pyridine-based precursors represents a fundamental and direct approach to forming the this compound scaffold. ontosight.ai This strategy typically involves the reaction of a suitably functionalized pyrimidine with a pyridine derivative, often in the presence of a catalyst to facilitate the carbon-carbon bond formation. ontosight.ai For instance, the reaction of a pyrimidine bearing a leaving group at the 5-position with a pyridine-3-yl organometallic reagent is a common tactic.

One illustrative example involves the condensation of chalcones with amidines. For example, the condensation of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one with thiourea (B124793) can yield a pyrimidinethiol derivative, which can be further functionalized. d-nb.info Similarly, the reaction of β-formyl enamides with urea (B33335), catalyzed by samarium chloride, provides a route to pyrimidine synthesis. scispace.com

Palladium-Catalyzed Cross-Coupling Strategies for Pyrimidine-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of biaryl systems, including the linkage between pyrimidine and pyridine rings. researchgate.net The Suzuki-Miyaura coupling is a prominent method, involving the reaction of a halopyrimidine with a pyridineboronic acid or vice versa, in the presence of a palladium catalyst and a base. bohrium.comrsc.org

For example, new pyrimidine derivatives have been synthesized through a Suzuki-Miyaura coupling protocol using a Pd(0) catalyst. bohrium.com This method has been successfully used to synthesize compounds such as 5-([1,1'-biphenyl]-4-yl)pyrimidine and its analogs by reacting 5-bromopyrimidine (B23866) with various arylboronic acids. bohrium.com The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent system like dioxane/water. bohrium.comorgsyn.org These reactions have been shown to be effective for creating a diverse range of 5-arylpyrimidines. bohrium.com Furthermore, pyridyl pyrimidylsulfones have been introduced as effective latent pyridyl nucleophiles for palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides, expanding the scope of accessible derivatives. acs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 5-Arylpyrimidine Derivatives

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Biphenylboronic acid | 5-([1,1'-Biphenyl]-4-yl)pyrimidine | 87 | bohrium.com |

| 2 | 4-(Trifluoromethoxy)phenylboronic acid | 5-(4-(Trifluoromethoxy)phenyl)pyrimidine | 82 | bohrium.com |

| 3 | 2,3-Dichlorophenylboronic acid | 5-(2,3-Dichlorophenyl)pyrimidine | 93 | bohrium.com |

Base-Mediated Condensation Approaches for Scaffold Formation

Base-mediated condensation reactions offer another established route to pyrimidine-containing scaffolds. These reactions often involve the cyclization of acyclic precursors facilitated by a base. For instance, fused pyrimidines can be synthesized through the base-mediated condensation of a chalcone (B49325) with an amidine. nih.gov This approach was utilized to create a series of novel 2,4-disubstituted-5,6-dihydrobenzo[h]quinazolines. nih.gov

A metal-free C-H amination reaction of cinnamaldehydes and amidines in the presence of a base has been developed for the synthesis of polysubstituted pyrimidines, using oxygen as the sole oxidant. rhhz.net This method provides a straightforward and greener approach to a variety of pyrimidine derivatives under mild conditions. rhhz.net Additionally, DBU-mediated aldol (B89426) condensation-dehydration has been used to prepare azachalcones, which are important synthetic intermediates. researchgate.net

Innovations in Green Chemistry Synthesis for this compound Derivatives

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methodologies. These innovations aim to enhance efficiency, reduce waste, and utilize more environmentally benign reagents and conditions.

Multicomponent Reaction (MCR) Protocols for Enhanced Atom Economy and Efficiency

Multicomponent reactions (MCRs) are highly valued in green chemistry as they combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and procedural efficiency. acs.orgnih.govnih.govacs.org Several MCRs have been developed for the synthesis of functionalized pyrimidine derivatives.

A notable example is the water-mediated, catalyst-free, one-pot three-component reaction of arylglyoxal monohydrates, 2-aminopyridines or 2-aminopyrimidine, and barbituric or N,N-dimethylbarbituric acids to produce functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. acs.orgnih.gov This method is lauded for its use of water as a solvent, avoidance of catalysts and toxic organic solvents, and high yields. acs.orgnih.gov Another efficient three-component synthesis of 1,3-dimethyl-5-aryl-7-(pyridin-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones utilizes a reusable catalyst under microwave irradiation and solvent-free conditions. nih.govacs.org

Table 2: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Arylglyoxal monohydrates, 2-aminopyridines/pyrimidine, barbituric acids | Water, reflux | 5-(2-Arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones | Catalyst-free, high atom economy | acs.orgnih.gov |

| Aryl aldehydes, 1,3-dimethyl-6-aminouracil, carbonitriles | Supported ionic liquid, microwave, solvent-free | 1,3-Dimethyl-5-aryl-7-(pyridin-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones | Reusable catalyst, high yields | nih.govacs.org |

| Aryl aldehydes, barbituric acid, urea/thiourea | Ceric ammonium (B1175870) nitrate (B79036), water, reflux | 5-Aryl-(7-thioxo and 7-oxo)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-diones | One-pot, excellent yields | rsc.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comnih.govijprajournal.com

The synthesis of various pyrimidine derivatives has been successfully accelerated using microwave irradiation. For instance, the synthesis of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines was achieved via a Suzuki coupling reaction under microwave irradiation. ijamtes.org In another example, a three-component reaction of aryl aldehydes, 1,3-dimethyl-6-aminouracil, and carbonitriles was efficiently carried out under microwave irradiation in solvent-free conditions. nih.govacs.org Microwave-assisted synthesis has also been employed for the Biginelli reaction to produce dihydropyrimidinones, demonstrating improved yields and a broader substrate scope. nih.gov These examples underscore the significant advantages of microwave technology in the synthesis of complex heterocyclic systems. rsc.orgmdpi.comnih.gov

Catalyst-Free and Solvent-Free or Water-Mediated Methodologies

In a paradigm shift towards greener synthesis, researchers have developed methods that proceed without catalysts and utilize either water as a benign solvent or no solvent at all. These approaches significantly reduce chemical waste and associated hazards.

A practical, water-mediated, and catalyst-free method has been established for synthesizing a series of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. acs.orgacs.orgnih.gov This one-pot, three-component reaction involves arylglyoxal monohydrates, 2-aminopyridines or 2-aminopyrimidine, and barbituric acids in water under reflux conditions. acs.orgacs.org The key benefits of this protocol include the complete avoidance of any catalyst or toxic organic solvents, operational simplicity, and high atom economy. acs.orgnih.gov Products are isolated in good to excellent yields simply through filtration, without the need for chromatographic purification. acs.orgnih.gov The reaction is believed to proceed through an initial Knoevenagel-type condensation between the arylglyoxal and the enolic form of barbituric acid, followed by subsequent reactions with the aminopyridine. acs.org

Similarly, a catalyst-free approach for synthesizing pyrazolopyranopyrimidines has been developed, carrying out the reaction in magnetized water, polyethylene (B3416737) glycol (PEG-400), or aqueous ethanol. researchgate.net These methods highlight the increasing trend of using non-conventional, environmentally friendly media to promote complex organic transformations. researchgate.net Another simple and catalyst-free one-pot synthesis produces diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo acs.orgrsc.orgchromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. acs.org This reaction occurs at room temperature in aqueous ethanol, demonstrating high efficiency and adherence to green chemistry principles. acs.org

Solvent-free conditions have also proven effective for the synthesis of pyrimidine derivatives. thieme-connect.com For instance, the compound 4-(4-(pyridin-3-yl)pyrimidine) was synthesized in a three-component reaction under solvent-free conditions, yielding a colorless powder. academie-sciences.fr The reaction of ketones, triethyl orthoformate, and ammonium acetate (B1210297) can be performed without a solvent at 100–110 °C to produce various pyrimidine derivatives. thieme-connect.com These solvent-less conditions were found to be superior to those using a solvent, showcasing a greener and more efficient synthetic strategy. thieme-connect.com

Table 1: Examples of Catalyst-Free and Solvent-Free or Water-Mediated Synthesis of Pyrimidine Analogs

| Reactants | Product Type | Conditions | Yield (%) | Reference |

| Arylglyoxal monohydrates, 2-aminopyridines, Barbituric acids | 5-(2-Arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones | Water, Reflux | 77-92% | acs.org, acs.org |

| Aromatic aldehydes, Barbituric acids, 2-Hydroxy-1,4-naphthoquinone | 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo acs.orgrsc.orgchromeno[2,3-d]pyrimidine-4,6,11(5H)-triones | Aqueous Ethanol, Room Temp | High | acs.org |

| Ketones, Triethyl orthoformate, Ammonium acetate | Substituted Pyrimidines | Solvent-free, 100–110 °C | 51–70% | thieme-connect.com |

| 3-Pyridinecarboxaldehyde, 1-(4-chlorophenyl)ethan-1-one, Triethyl orthoformate, Ammonium acetate | 4-(4-Chlorophenyl)-6-(pyridin-3-yl)pyrimidine | Solvent-free, Catalyst, 100–110 °C | 65% | academie-sciences.fr |

Mechanochemical Synthesis Techniques for Pyrimidine Derivatives

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful green tool for organic synthesis. These techniques, such as grinding in a mortar and pestle or high-speed ball milling, often proceed under solvent-free or nearly solvent-free ("solvent-less") conditions, reducing waste and energy consumption. acs.orgmdpi.com

A novel method for synthesizing 4-alkylpyrimidines has been developed via a mechanochemical magnesium-mediated Minisci reaction. nih.gov This process, which couples pyrimidine derivatives with alkyl halides, operates under mild conditions and notably requires no transition-metal catalysts, bulk solvents, or inert gas protection, demonstrating broad substrate scope and excellent regioselectivity. nih.gov

Ball milling is a frequently used mechanochemical technique. acs.orgacs.org A solvent-less approach using a ball milling technique has been employed for the one-pot multicomponent synthesis of various pyrimidine derivatives, including benzoimidazopyrimidines and benzothiazolopyrimidines. acs.orgacs.org In one study, modified zinc oxide nanoparticles (ZnO NPs) were used as a highly efficient and recyclable catalyst. acs.orgacs.org The reaction proceeds at room temperature, and the methodology's greenness was validated by its high Ecoscale score and low E-factor. acs.orgacs.org This method is also scalable to multigram quantities, suggesting potential for industrial application. acs.org

Even simpler mechanochemical methods, such as manual grinding, have been successfully applied. mdpi.com The iodination of pyrimidine derivatives like uracil (B121893) and cytosine was achieved by grinding the substrates with solid iodine and silver nitrate in a mortar and pestle. mdpi.com This solvent-free method is rapid (20–30 minutes), proceeds with high yields (70–98%), and avoids the use of toxic acidic reagents typically required for such transformations. mdpi.com

Table 2: Mechanochemical Synthesis of Pyrimidine Derivatives

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Minisci C-H Alkylation | Pyrimidine derivatives, Alkyl halides, Magnesium | Ball milling, catalyst-free, solvent-free | High | nih.gov |

| Multicomponent Synthesis | 2-Aminobenzimidazole, Aldehydes, Acetoacetates, ZnO NP catalyst | Ball milling (600 rpm), solvent-free, room temp | High | acs.org |

| Iodination | Uracil/Cytosine, Iodine, Silver nitrate | Mortar and pestle grinding, solvent-free | 70–98% | mdpi.com |

| Multicomponent Synthesis | Acetoacetate, Aromatic aldehyde, Amine, NS-5 catalyst | Ball milling (600 rpm, 40 min), solvent-less | High | heteroletters.org |

Utilization of Ionic Liquids as Green Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that are increasingly recognized as "designer solvents" for green chemistry. nih.gov Their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic substances, make them attractive alternatives to traditional volatile organic solvents. japsonline.comtandfonline.com

L-proline-based ionic liquids, such as L-proline nitrate, have been shown to be highly efficient and homogenous catalysts for the synthesis of pyrimidine derivatives. japsonline.comtandfonline.comjapsonline.com In one approach, L-proline nitrate was used to catalyze the synthesis of pyrimidine diones under ultrasonic irradiation at room temperature, highlighting a combination of green techniques. tandfonline.com The use of this IL as a catalyst in methanol (B129727) significantly improved yields compared to the non-catalyzed reaction (86.74% vs. 33.04%). japsonline.com The catalytic ability of L-proline nitrate was found to be more than 2.5 times that of the non-catalyzed reaction. japsonline.comjapsonline.com

Other types of ILs have also been successfully employed. Triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) has been utilized as both a recyclable catalyst and the reaction solvent for the synthesis of chromone-pyrimidine coupled derivatives. nih.gov The reaction conditions were optimized to achieve high yields (up to 95%) in a short time frame. nih.gov

Furthermore, dual-functional pyrimidinium ionic liquids have been designed and synthesized. rsc.org These compounds, created by the N-alkylation of pyrimidine, can act as both the reaction medium and as antimicrobial agents, showcasing the potential for creating synergistic materials with multiple functionalities. rsc.org The chemical and physical properties of these ILs can be fine-tuned by altering the cationic and anionic components. nih.gov

Table 3: Synthesis of Pyrimidine Derivatives Using Ionic Liquids

| Ionic Liquid (IL) / Catalyst | Reactants | Role of IL | Conditions | Yield (%) | Reference |

| L-proline nitrate | Aromatic aldehydes, Thiourea, β-ketoester | Catalyst | Methanol, Room Temp, 60 min | 86.74% | japsonline.com, japsonline.com |

| L-proline nitrate | Barbituric acid, Aromatic aldehydes, Malononitrile | Catalyst | Ultrasonic irradiation, Room Temp | High | tandfonline.com |

| [Et₃NH][HSO₄] (Triethylammonium hydrogen sulphate) | 4-Oxo-4H-chromene-3-carbaldehydes, Ethyl acetoacetate, Urea/Thiourea | Catalyst & Solvent | 90–100 °C, 30-60 min | 88–95% | nih.gov |

Site-Selective Functionalization of the Pyrimidine and Pyridine Moieties

The inherent electronic properties of the this compound scaffold, characterized by the electron-deficient nature of both heterocyclic rings, govern its reactivity. The pyrimidine ring is generally more electron-deficient than the pyridine ring. acs.org This difference allows for site-selective functionalization, where one ring can be modified while the other remains intact, by carefully choosing reagents and reaction conditions.

The nitrogen atoms in both rings decrease the electron density at the carbon atoms, particularly at the positions ortho and para to the nitrogens (C2, C4, C6), making them susceptible to nucleophilic attack. Conversely, direct electrophilic substitution is challenging. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, have become crucial for derivatizing these electron-poor systems. For instance, palladium-catalyzed C-H arylation often utilizes a directing group to achieve high regioselectivity. In a related system, a pyrimidine-pyridine-phenyl chelator was used as a directing moiety to control C-H arylation, demonstrating that such complex chelators can be superior to simpler directing groups for site-selective functionalization. rsc.org

The reactivity of the pyridine moiety within a larger structure can be modulated. N-functionalization of pyridines can direct selectivity to the C2 and C4 positions. researchgate.net Visible-light-driven photocatalysis offers a modern approach for the site-selective functionalization of pyridinium (B92312) derivatives under mild, transition-metal-free conditions. nih.gov This method can generate phosphinoyl or carbamoyl (B1232498) radicals that react selectively at either the C2 or C4 position of the pyridinium ring, with the selectivity being switchable based on the radical source. nih.gov Such strategies could be applied to a quaternized this compound to selectively functionalize the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is another key strategy, particularly if a good leaving group (like a halogen) is present on one of the rings. For example, the chlorine atoms on a 2-chloropyrimidine (B141910) are readily displaced by nucleophiles. This allows for the introduction of various substituents. In the synthesis of derivatives of 4-(4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine, a key step is the nucleophilic substitution of a halogenated pyrimidine with piperazine. smolecule.com Similarly, studies on 3,5-disubstituted pyridines and 5-bromo-1,2,3-triazines highlight the utility of SNAr reactions in introducing new functionalities onto electron-deficient heterocyclic systems. acs.org

Table 1: Summary of Potential Site-Selective Functionalization Strategies

| Reaction Type | Target Ring | Position(s) | Key Features |

|---|---|---|---|

| C-H Arylation | Pyridine/Pyrimidine | C2, C4, C6 | Requires directing groups and metal catalysis (e.g., Palladium) for high selectivity. rsc.org |

| Radical Functionalization | Pyridine (as Pyridinium) | C2 or C4 | Photocatalytic, metal-free conditions; selectivity is dependent on the radical source. nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Pyridine/Pyrimidine | Halogenated positions | Requires a pre-installed leaving group (e.g., Cl, Br); versatile for introducing amines, alkoxides, etc. acs.orgsmolecule.com |

Annulation and Fused Heterocyclic System Formation from this compound Precursors

The this compound scaffold can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. These annulation reactions typically involve building a new ring onto the existing pyrimidine core, leading to structures such as thienopyrimidines and pyrimido[4,5-d]pyrimidines, which are known for their diverse biological activities. nih.govekb.eg

One common strategy is the construction of a thiophene (B33073) ring fused to the pyrimidine ring, yielding thienopyrimidines. The Thorpe-Ziegler reaction is a classic method for this transformation, starting from a pyrimidine derivative bearing a mercaptocarbonitrile group. nih.gov A more direct approach involves starting with an aminopyrimidine that has a suitable functional group at the 5-position. For example, ethyl 4-amino-2-phenyl-6-(pyridin-3-yl)pyrimidine-5-carboxylate, a derivative of the core scaffold, can be converted into its corresponding amide. iiste.org This amide can then undergo cyclization reactions to form fused systems. For instance, reaction with chloroacetyl chloride followed by cyclization can build an adjacent ring. iiste.org

Another important class of fused systems is the pyrimido[4,5-d]pyrimidines. These can be synthesized from 4-aminopyrimidine-5-carboxamide (B188243) derivatives. For example, reacting ethyl 4-amino-2-phenyl-6-(pyridin-3-yl)pyrimidine-5-carboxylate with formamide (B127407) can lead to the formation of the corresponding pyrimido[4,5-d]pyrimidin-4(3H)-one. iiste.org Alternatively, the aminopyrimidine precursor can be treated with reagents like urea or isothiocyanates to construct the second pyrimidine ring. rsc.org

The synthesis of pyrazolo[1,5-a]pyrimidines from precursors containing an amino pyrazole (B372694) and an enaminone demonstrates a cascade cyclization strategy. acs.org This suggests that a suitably functionalized this compound could participate in similar cascade reactions to generate novel fused polycyclic architectures.

Table 2: Examples of Fused Heterocyclic Systems from Pyrimidine Precursors

| Fused System | Precursor Type | Key Reagents/Reaction |

|---|---|---|

| Thieno[2,3-d]pyrimidine | 2-Amino-3-cyanothiophene | Formamide, Isothiocyanates. ekb.egresearchgate.net |

| Thieno[3,2-d]pyrimidine | 3-Aminothiophene-derivative | Formamide, Phosphorus oxychloride. jst.go.jp |

| Pyrimido[4,5-d]pyrimidine | 4-Aminopyrimidine-5-carboxylate | Formamide, Urea, Hydrazine. iiste.orgrsc.org |

| Pyrazolo[1,5-a]pyrimidine | Aminopyrazole + Enaminone | K₂S₂O₈ (cascade cyclization). acs.org |

Exploration of Structure-Activity Relationship (SAR) Principles within this compound Derivative Series

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the this compound scaffold influence its biological activity. researchgate.net By systematically altering substituents on both the pyridine and pyrimidine rings, researchers can optimize a compound's potency and selectivity for a particular biological target. nih.gov

A notable example involves a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives investigated for their anticancer properties. tandfonline.com In this study, the (4-(pyridin-3-yl)pyrimidin-2-yl)amino group was identified as a key pharmacophore. Initial investigations revealed that moving this pharmacophore from the 4-position to the 5-position of an indole (B1671886) ring significantly increased the desired vacuolization-inducing effect in cancer cells. tandfonline.com Further SAR exploration focused on the acyl hydrazone portion of the molecule. It was found that substituting the hydrogens on the acyl hydrazone methylene (B1212753) with groups like methyl and phenyl led to a significant enhancement in both anti-proliferative and vacuole-inducing effects. tandfonline.com This highlights that modifications at sites distant from the core pyridine-pyrimidine structure can have a profound impact on biological outcomes.

General SAR principles for pyrimidine derivatives often show that the nature and position of substituents are critical. researchgate.net For example, in a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine, it was found that having a nitrogen atom at the X¹ position of the pyrimidine ring (versus a carbon) led to better antibacterial activity. nih.gov Furthermore, the presence of chloro, amino, or dichlorosubstituents on the pyrimidine ring resulted in compounds with good antibacterial efficacy. nih.gov

SAR studies on other pyridine-pyrimidine systems have also provided valuable insights. For instance, in a series of antibacterial compounds, the presence of specific substituents like methoxy, chloro, nitro, and hydroxyl on a phenyl ring attached to a pyrimidine nucleus produced remarkable antimicrobial activity. nih.gov These findings underscore a common theme: small changes to the substitution pattern on and around the this compound scaffold can lead to dramatic differences in biological function, providing a clear path for rational drug design.

Table 3: Structure-Activity Relationship (SAR) Insights for Pyridine-Pyrimidine Derivatives

| Scaffold/Series | Biological Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | Anticancer | Substitution on the acyl hydrazone moiety (e.g., with phenyl and methyl groups) significantly enhances activity. | tandfonline.com |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones with a pyrimidine piperazine | Antibacterial | A nitrogen atom in the pyrimidine ring (as opposed to carbon) and chloro/amino substituents improve activity. | nih.gov |

| 4-(3,5-Diphenyl-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiols | Antimicrobial | Methoxy, chloro, nitro, and hydroxyl groups on an attached phenyl ring lead to notable activity. | nih.gov |

| General Pyrimidine Derivatives | Various | The position and electronic nature of substituents on the pyrimidine nucleus greatly influence a wide range of biological activities. | researchgate.net |

Rational Design of Derivatives for Targeted Academic Research Applications (e.g., optical properties, coordination)

Beyond its role in medicinal chemistry, the this compound scaffold is a valuable building block for materials science, particularly in the rational design of molecules with specific optical and coordination properties.

Optical Properties:

The extended π-system of the this compound core makes it an attractive candidate for creating fluorescent materials. The fluorescence properties of related bicyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, are highly dependent on the substituents attached to the rings. nih.gov For these systems, it has been observed that adding methyl, carboxyl, or amino groups can increase fluorescence intensity, while a nitro group quenches it. nih.gov Imidazopyrimidine derivatives have been found to fluoresce more intensely and at longer wavelengths than their pyridine counterparts. nih.gov

This knowledge can be applied to the rational design of novel fluorophores based on the this compound scaffold. For instance, introducing electron-donating groups could create push-pull systems, which are known to exhibit interesting photophysical properties. A study on CF₃-substituted pyridine and pyrimidine derivatives demonstrated the synthesis of push-pull fluorophores for bioimaging. mdpi.com By analogy, attaching an electron-donating group to one end of the this compound system and an electron-withdrawing group to the other could lead to compounds with tunable fluorescence emission, potentially useful as sensors or in organic light-emitting devices (OLEDs).

Coordination Chemistry:

The multiple nitrogen atoms in the this compound scaffold make it an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and the two pyrimidine nitrogens can act as monodentate or bridging coordination sites, allowing for the formation of diverse and complex architectures.

A specific example is the one-dimensional coordination polymer formed between this compound, copper(II) acetate, and water. iucr.orgnih.gov In this structure, the copper(II) ion is pentacoordinated in a square-pyramidal geometry. The this compound ligand acts as a bidentate, bridging ligand, linking the copper centers into a one-dimensional chain. iucr.orgnih.gov The nitrogen atoms from two different ligands coordinate to the copper ion in the basal plane. iucr.orgnih.gov

The design of the ligand is crucial in determining the final architecture of the coordination polymer. Studies comparing angular versus linear bridging ligands have shown that the geometry of the ligand dictates the structure of the resulting metal-iodide framework. acs.org The angular nature of ligands like 5-(4-pyridyl)pyrimidine can favor the formation of specific motifs, such as highly unusual three-dimensional structures where the ligand bridges two-dimensional inorganic sheets. acs.org This demonstrates that by rationally modifying the core scaffold or its linkage points, this compound derivatives can be used to engineer materials with predictable topologies and potential applications in catalysis, gas storage, and luminescence. tandfonline.com

Coordination Chemistry and Metal Organic Frameworks Incorporating 5 Pyridin 3 Yl Pyrimidine

5-(Pyridin-3-yl)pyrimidine as a Polydentate Ligand in Metal Coordination Complexes

This compound functions as an asymmetric polydentate ligand, utilizing nitrogen atoms from both aromatic rings to coordinate with metal centers. This dual-binding capability is fundamental to its role in forming complex, multi-unit structures.

Analysis of Metal Ion Binding Modes and Coordination Geometries (e.g., pentacoordinated square-pyramidal geometry with Cu(II))

The coordination of this compound to metal ions can result in various geometries, dictated by the metal's coordination preferences and the presence of other ligands. A well-documented example is the complex formed with copper(II) acetate (B1210297), catena-Poly[[bis-(acetato-κO)aqua-copper(II)]-μ-5-(pyridin-3-yl)pyrimidine-κN:N]. google.com In this structure, the Cu(II) ion exhibits a pentacoordinated, square-pyramidal geometry. google.com

The basal plane of this geometry is formed by four donor atoms: two nitrogen atoms from two different, symmetry-related this compound ligands and two oxygen atoms from two monodentate acetate anions. google.com These atoms are nearly coplanar, with a mean deviation from the least-squares plane of 0.157 (2) Å. google.com The Cu(II) ion is slightly displaced from this plane by 0.050 (3) Å toward the apical position, which is occupied by an oxygen atom from a water molecule. google.com

Table 1: Coordination Details of the Cu(II) Complex with this compound

| Feature | Description |

|---|---|

| Complex | [Cu(CH₃CO₂)₂(C₉H₇N₃)(H₂O)]n |

| Metal Ion | Copper(II) |

| Coordination Number | 5 |

| Geometry | Square-pyramidal |

| Basal Plane Donors | 2 x N (from pyrimidine (B1678525) ligands), 2 x O (from acetate) |

| Apical Donor | 1 x O (from water molecule) |

| Ligand Role | Bis-monodentate, bridging |

Synthesis and Characterization of One-Dimensional Coordination Polymers

The ability of this compound to bridge two metal centers is key to the formation of coordination polymers. In the case of its copper(II) complex, this bridging action results in a one-dimensional (1D) coordination polymer. google.com The synthesis can be achieved by layering a solution of copper(II) acetate in acetonitrile (B52724) with a solution of this compound in dichloromethane (B109758) and allowing it to stand at room temperature.

Formation of Multi-Dimensional Metal-Organic Frameworks (MOFs)

While this compound is a building block for coordination polymers, the formation of multi-dimensional Metal-Organic Frameworks (MOFs) directly through coordination bonds is less common than the formation of 1D chains. MOFs are coordination networks that extend in two or three dimensions, held together by strong coordination bonds. The structure of the known Cu(II) polymer of this compound is a 1D chain. google.com However, these chains can further assemble through weaker, non-covalent interactions, such as hydrogen bonds, to form higher-dimensional supramolecular structures. google.com This results in a 2D network that is not a true MOF but a supramolecular assembly of 1D coordination polymers.

Investigation of Specific Metal Ion Interactions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Ag(I), Ir(III))

The coordination chemistry of pyridyl and pyrimidine ligands with a range of transition metals is extensive. However, detailed structural reports for this compound are most prominent for its interactions with Copper(II).

Cu(II) : As detailed previously, this compound reacts with copper(II) acetate to form a 1D coordination polymer, [Cu(CH₃CO₂)₂(C₉H₇N₃)(H₂O)]n, featuring a pentacoordinated, square-pyramidal Cu(II) center. google.com

Detailed structural information for complexes of this compound with other metal ions such as Ni(II), Co(II), Zn(II), Ag(I), or Ir(III) is not as readily available in the surveyed literature. While these metals are known to form stable complexes with various N-heterocyclic ligands, specific studies focusing on the coordination and resulting structures with this compound are less common.

Supramolecular Architectures Directed by this compound

Role of Hydrogen Bonding in Crystal Packing and Supramolecular Structures

Hydrogen bonding plays a crucial role in assembling the individual chains of coordination polymers into higher-dimensional networks. In the crystal structure of the Cu(II) coordination polymer with this compound, O-H···O hydrogen bonds are observed. google.com These bonds form between the coordinated water molecule (acting as the hydrogen donor) and the oxygen atoms of the acetate ligands on adjacent chains. google.com This intermolecular linkage connects the one-dimensional polymers, resulting in the formation of a two-dimensional supramolecular structure that is parallel to the (100) crystal plane. google.com This demonstrates how hydrogen bonding can dictate the final crystal packing, creating organized architectures from simpler polymeric units.

Table 2: Hydrogen Bonding in the Supramolecular Structure of the Cu(II) Polymer

| Interaction Type | Donor | Acceptor | Resulting Structure |

|---|

Exploration of Intermolecular Interactions and Network Topologies

The assembly of coordination polymers and metal-organic frameworks (MOFs) is profoundly influenced by a variety of non-covalent intermolecular interactions. In systems incorporating this compound and its derivatives, these interactions, in concert with the coordination bonds, dictate the final supramolecular architecture and network topology. The primary forces at play include hydrogen bonding, π-π stacking, and anion-π interactions, which collectively stabilize the crystal packing and lead to the formation of diverse and intricate structures.

Detailed crystallographic studies have elucidated the specific roles these interactions play in the solid state. Hydrogen bonds, particularly those involving O-H···O, N-H···N, and C-H···O, are frequently observed. iucr.orgnih.goviucr.org For instance, in a one-dimensional coordination polymer of copper(II) acetate with this compound, individual polymer chains are linked by O-H···O hydrogen bonds involving coordinated water molecules, resulting in a two-dimensional supramolecular structure. iucr.org Similarly, in organic salts containing pyrimidine and pyridine (B92270) moieties, N-H···O and N-H···N interactions are crucial for stabilizing the crystal structure, often forming specific motifs like dimers through R22(8) loops. nih.govacs.org

The interplay between the coordination geometry of the metal center, the binding mode of the this compound ligand, and the various intermolecular forces gives rise to a range of network topologies. These can vary from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks. iucr.orgresearchgate.net

Detailed Research Findings:

A study involving a copper(II) acetate complex with this compound revealed the formation of a 1D coordination polymer. The Cu(II) ion is pentacoordinated in a square-pyramidal geometry. The bridging of the bis-monodentate this compound ligand generates the 1D chains, which are then interconnected by O-H···O hydrogen bonds to form a 2D supramolecular network. iucr.org

In the crystal engineering of organic salts, the combination of strong (N-H···O) and weak (C-H···O, C-H···π) non-covalent interactions dictates the packing. For example, cations and anions can be interlinked through N-H···O and C-H···O bonding to form one-dimensional chains. These chains can be further stabilized by C-H···π and N-O···π interactions, creating a more robust multi-dimensional structure. nih.govacs.org

Research on related ligands, such as 5-(pyridin-3-yl)isophthalic acid, has led to the construction of nanotubular MOFs with novel topologies. One such framework exhibits a three-nodal (3,4)-connected net, demonstrating the capacity of the pyridin-3-yl structural unit to direct the formation of complex, porous architectures. acs.org Another example is a 3D silver(I) coordination polymer where pyridine-3,5-dicarboxylate (B1229872) and pyrimidine ligands create a network that includes Ag-carboxylate clusters with close Ag-Ag distances, a notable type of metallophilic interaction. tandfonline.comresearchgate.net

The following tables summarize the key intermolecular interactions and resulting network topologies observed in coordination compounds and salts containing the pyridinyl-pyrimidine scaffold.

Table 1: Intermolecular Interactions in Pyridinyl-Pyrimidine Based Crystal Structures

| Interaction Type | Donor/Acceptor Groups | Compound Type | Reference |

|---|---|---|---|

| O-H···O | Coordinated H₂O / Acetate | Copper(II) Coordination Polymer | iucr.org |

| N-H···N | Amino Group / Pyrimidine N | Organic Salt | nih.govacs.org |

| N-H···O | Amino Group / Carboxylate O | Organic Salt | nih.govacs.org |

| C-H···O | Pyrimidinium C-H / Nitro Group O | Organic Salt | nih.govacs.org |

| C-H···π | C-H / Pyrimidinium Ring | Organic Salt | nih.govacs.org |

| Anion-π | Anion / Pyrimidine Ring | Proton Transfer Compound | rsc.org |

Table 2: Network Topologies in Coordination Polymers with Pyridinyl-Pyrimidine Ligands

| Compound/Ligand | Metal Ion | Dimensionality | Network Topology/Description | Reference |

|---|---|---|---|---|

| This compound | Cu(II) | 1D Polymer, 2D Supramolecular | 1D chains linked by H-bonds | iucr.org |

| 5-(Pyridin-3-yl)isophthalic acid | Cu(II) | 3D | Three-nodal (3,4)-connected net | acs.org |

| 2-(Pyridin-3-yl)-4,6-pyrimidine dicarboxylic acid | Mn(II), Co(II), Zn(II), Cd(II) | 2D/3D | Layered and framework structures | researchgate.net |

These findings underscore the importance of a holistic approach in crystal engineering, where both strong coordinative bonds and weaker, directional intermolecular forces are considered to predict and control the assembly of new materials with desired structural characteristics.

Advanced Spectroscopic and Structural Characterization of 5 Pyridin 3 Yl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 5-(Pyridin-3-yl)pyrimidine, offering precise insights into the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the seven protons on its two aromatic rings. The pyridine (B92270) ring protons typically appear in the δ 7.0-9.0 ppm range, with the proton at the 2-position of the pyridine ring often being the most deshielded due to its proximity to the nitrogen atom. The pyrimidine (B1678525) ring protons would also resonate in the aromatic region. Splitting patterns, governed by proton-proton (H-H) coupling, would reveal the adjacency of protons, aiding in their specific assignment.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct signals are expected in the aromatic region (typically δ 110-160 ppm). The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms, with carbons directly bonded to nitrogen appearing further downfield.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed. These methods create correlation maps between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scispace.com It would be used to trace the connectivity of protons within the pyridine ring and separately within the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. scispace.com This allows for the direct assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to four bonds). scispace.com It is crucial for establishing the connection between the pyridine and pyrimidine rings by showing a correlation between protons on one ring and carbons on the other, confirming the C5-C3' linkage. The use of such 2D NMR experiments is standard for the characterization of complex heterocyclic structures. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides an experimental mass that can be compared to the theoretically calculated mass, verifying the molecular formula C₉H₇N₃. Techniques like electrospray ionization (ESI) are commonly used, which would detect the protonated molecule [M+H]⁺.

| Formula | Species | Calculated Mass (Da) | Typical Experimental Observation |

|---|---|---|---|

| C₉H₇N₃ | [M+H]⁺ | 158.0713 | Confirmation of the molecular formula with a mass accuracy typically below 5 ppm. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of sharp to medium bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and pyrimidine rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like this compound, the absorption is dominated by π → π* transitions within the conjugated π-system of the coupled rings. The absorption maxima (λmax) for related 5-aryl pyrimidine derivatives are typically observed in the UV region, often between 230 and 300 nm. The exact position and intensity of the absorption bands are sensitive to the extent of conjugation and the electronic nature of the aromatic systems.

Single Crystal X-ray Crystallography for Absolute Structure Elucidation

In this complex, the this compound molecule acts as a bridging ligand, coordinating to two different copper(II) centers through the nitrogen atoms of both the pyrimidine and pyridine rings. The copper(II) ion adopts a square-pyramidal geometry. The analysis confirms the fundamental structure of the this compound moiety within a supramolecular assembly.

| Parameter | Value |

|---|---|

| Chemical Formula | [Cu(CH₃CO₂)₂(C₉H₇N₃)(H₂O)]n |

| Crystal System | Monoclinic |

| Space Group | P c |

| a (Å) | 9.154 (2) |

| b (Å) | 7.9940 (19) |

| c (Å) | 17.899 (4) |

| β (°) | 94.755 (4) |

| Volume (ų) | 1304.1 (5) |

Elucidation of Molecular Conformations and Dihedral Angles

The relative orientation of the two heterocyclic rings in this compound derivatives is a key conformational feature. This is typically defined by the dihedral angle, which describes the twist between the plane of the pyridine ring and the plane of the pyrimidine ring.

In the solid state, the molecule is often not planar. For instance, in the derivative 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, the pyrimidinyl and pyridyl rings are not coplanar. asianpubs.org The dihedral angle between these two heterocyclic rings has been determined to be approximately 16.3°. asianpubs.org This deviation from planarity is a significant structural characteristic.

The conformation can be influenced by the molecular environment, such as coordination to a metal center. In a copper coordination polymer, catena-Poly[[bis(acetato-κO)aquacopper(II)]-μ-5-(pyridin-3-yl)pyrimidine-κ2N1:N5], the pyrimidine and pyridine rings of the ligand are described as "seriously twisted." nih.gov The dihedral angle in this complex is reported to be about 47.1 (1)°. nih.gov This larger twist angle, when compared to other related structures, highlights the conformational flexibility of the this compound scaffold upon coordination. nih.gov

For another derivative, 6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienyl-carbon-yl)-6-trifluoro-meth-yl-3,4,5,6-tetra-hydro-pyrimidin-2(1H)-one, the pyrimidine ring itself adopts a half-chair conformation. nih.gov The mean plane of this ring is nearly perpendicular to the pyridine ring, with a dihedral angle of 84.91 (4)°. nih.gov

| Compound | Dihedral Angle (°) between Pyridine and Pyrimidine Rings | Source(s) |

| 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine | ~16.3 | asianpubs.org |

| catena-Poly[[bis(acetato-κO)aquacopper(II)]-μ-5-(pyridin-3-yl)pyrimidine-κ2N1:N5] | ~47.1 (1) | nih.gov |

| 6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienyl-carbon-yl)-6-trifluoro-meth-yl-3,4,5,6-tetra-hydro-pyrimidin-2(1H)-one | 84.91 (4) | nih.gov |

Analysis of Crystal Packing and Supramolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, leading to the formation of distinct supramolecular architectures.

In the crystal structure of 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, adjacent molecules are linked through C-H···O and C-H···N hydrogen bonding interactions. asianpubs.org These interactions are crucial in building a three-dimensional supramolecular framework. asianpubs.org

For the copper complex, catena-Poly[[bis(acetato-κO)aquacopper(II)]-μ-5-(pyridin-3-yl)pyrimidine-κ2N1:N5], the this compound ligand acts as a bridge, forming a one-dimensional coordination polymer. nih.govnih.gov These polymeric chains are further organized by O—H⋯O hydrogen bonds, which link the molecules into a two-dimensional supramolecular structure. nih.govnih.gov

In a different derivative, 7-ethoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano nih.govnih.govontosight.aitriazolo[1,5-c] nih.govnih.goviucr.orgbenzoxadiazocine, the crystal packing is stabilized by N—H⋯N hydrogen bonds. iucr.org These interactions connect the molecules into supramolecular chains that propagate along a specific crystallographic direction. iucr.org The comprehensive study of these non-covalent interactions is often aided by Hirshfeld surface analysis, which helps in visualizing and quantifying the intermolecular contacts. iucr.orgacs.org

Investigation of Crystal Imperfections

Deviations from a perfect crystal lattice can occur, and identifying these imperfections is an important aspect of detailed crystallographic analysis. Inversion twinning is one such imperfection where the crystal is composed of domains related by an inversion center.

A notable example is found in the study of catena-Poly[[bis(acetato-κO)aquacopper(II)]-μ-5-(pyridin-3-yl)pyrimidine-κ2N1:N5]. nih.govnih.gov The crystal of this compound was identified as an inversion twin with a domain ratio of 0.57 (3) to 0.43 (3). nih.govnih.gov This was determined through refinement procedures using the Flack parameter, which is a standard method for quantifying the extent of inversion twinning in non-centrosymmetric crystal structures. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides experimental verification of the empirical formula of a synthesized compound by measuring the mass percentages of its constituent elements. This technique is crucial for confirming the purity and stoichiometry of a newly prepared substance.

For the compound 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine, with the molecular formula C₁₀H₉N₃O₂S, elemental analysis was performed to confirm its composition. The experimentally found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) were in close agreement with the theoretically calculated values. asianpubs.org

| Element | Calculated (%) | Found (%) | Source(s) |

| Carbon | 51.05 | 51.11 | asianpubs.org |

| Hydrogen | 3.86 | 3.92 | asianpubs.org |

| Nitrogen | 17.86 | 17.81 | asianpubs.org |

This close correlation between the calculated and found values confirms the successful synthesis and purity of the target compound. asianpubs.org Similar analyses are standard practice for characterizing new derivatives. iiste.orgresearchgate.netfrontiersin.org

Computational and Theoretical Investigations of 5 Pyridin 3 Yl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory, DFT, and Time-Dependent DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic properties of molecules. These methods have been applied to 5-(pyridin-3-yl)pyrimidine and its derivatives to understand their fundamental chemical nature.

Analysis of Electronic Structure (HOMO/LUMO Energy Levels) and Electronic Transitions

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this, as they represent the molecule's ability to donate and accept electrons, respectively.

Studies on related pyrimidine (B1678525) derivatives have shown that the HOMO and LUMO energy levels, and consequently the energy gap (ΔE), are crucial in determining the molecule's electronic properties and reactivity. For instance, in a series of 4,6-disubstituted pyrimidine-based inhibitors, the introduction of a strong electron-withdrawing nitro group was found to significantly lower the LUMO energy level, resulting in a smaller energy gap. frontiersin.org This suggests that substitutions on the pyrimidine ring can modulate the electronic properties. Calculations on pyrimidine derivatives have revealed that the HOMO-LUMO energy gap is a key parameter in assessing the chemical reactivity and kinetic stability of a molecule. sci-hub.se

The analysis of frontier molecular orbitals (FMO) is a critical aspect of quantum chemistry for examining the movement of electronic charges within a molecular system. nih.gov The HOMO is associated with the molecule's electron-donating capacity, while the LUMO provides information about its electron-accepting ability. nih.gov For pyrimidine derivatives, it has been noted that the HOMO and LUMO are often separated, which can be achieved by introducing steric hindrance between different parts of the molecule, leading to a smaller energy difference between the singlet and triplet excited states (ΔEST). spiedigitallibrary.org

In a study of a related compound, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI), DFT calculations at the B3LYP/6-311G** level of theory showed that the LUMO is quite delocalized, with a significant lobe centered on the C5 atom, indicating this as a likely site for nucleophilic attack. nih.govresearchgate.net The HOMO, on the other hand, was also found to be delocalized across the molecule. nih.govresearchgate.net

The following table summarizes representative HOMO, LUMO, and energy gap values for related pyrimidine derivatives, illustrating the impact of different substituents on the electronic structure.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | - | - | 3.63 | B3LYP/6-311++G(d,p) wjarr.com |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | - | - | 3.88 | B3LYP/6-311++G(d,p) wjarr.com |

| 4-(piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivative with nitro group | -6.43 | -3.17 | 3.26 | B3LYP/6-31G* frontiersin.org |

| Ethyl 2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxy phenyl)-2,3-dihydro-5H- nih.govthiazolo[3,2-a]pyrimidine-6-carboxylate (EBPC) | - | - | 2.557 | DFT sci-hub.se |

Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis). bohrium.com For various pyrimidine derivatives, TD-DFT has been used to assign the observed electronic transitions. bohrium.comjchemrev.com The calculated absorption wavelengths often show good agreement with experimental data. bohrium.com For instance, in a study of 5-(arylated) pyrimidines, the theoretical maximum absorption wavelengths calculated by DFT were in good agreement with the experimental results. bohrium.com

Generation and Interpretation of Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. scirp.org The MEP is calculated from the electron density and provides a color-coded map where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For pyrimidine derivatives, MEP analysis has been used to identify reactive sites. bohrium.comresearchgate.net In a study of 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives, MEP maps were used to identify the nitrogen atoms of the pyrimidine ring as the most likely sites for hydrogen bonding. scirp.org Similarly, for 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, the MEP surface was shown to be positive, with higher values near the furanium ring, indicating its susceptibility to nucleophilic attack. nih.govresearchgate.net The distribution of the MEP can also explain observed hydrogen bonding patterns in the solid state. mdpi.com

The MEP is a useful tool for predicting the reactive properties of a molecule, particularly for electrostatic interactions like hydrogen bonding. scirp.org An electrophilic attack is expected to occur in the region where the potential is most negative. scirp.org

Computational Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. bohrium.com These calculated frequencies are often scaled to account for anharmonicity and other systematic errors, and they generally show good agreement with experimental IR spectra. bohrium.com For instance, DFT-based vibrational frequency calculations for 5-(arylated) pyrimidine derivatives have been used to confirm the optimized molecular geometries. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are also possible using DFT. bohrium.com These calculations can aid in the assignment of experimental NMR signals. For several pyrimidine derivatives, the calculated NMR data has shown good correlation with experimental findings. bohrium.com

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is the primary method for predicting UV-Vis absorption spectra. bohrium.com The calculated maximum absorption wavelengths (λmax) for various pyrimidine derivatives have been shown to be in good agreement with experimental measurements in different solvents. bohrium.com

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a crucial tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.

Elucidation of Binding Modes and Interaction Specificity (general)

Molecular docking simulations have been extensively used to study the binding of this compound derivatives to various protein targets. These simulations help to elucidate the binding modes and identify the key interactions that contribute to the binding affinity.

For example, in the context of cancer, derivatives of pyridin-3-yl pyrimidines have been docked into the active sites of kinases like Bcr-Abl and cyclin-dependent kinases (CDKs). nih.govnih.gov These studies have revealed that the pyrimidine core and the pyridyl group often form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding pocket. nih.govashdin.com

In the case of antitrypanosomal compounds, 4-phenyl-6-(pyridin-3-yl)pyrimidines were docked into the S2 binding pocket of the cysteine protease rhodesain. nih.gov The simulations showed that both the phenyl and pyridyl rings occupy a hydrophobic pocket, forming favorable interactions with surrounding residues. nih.gov The pyrimidine core itself can interact with other hydrophobic residues and form hydrogen bonds. nih.gov

The following table highlights key interactions observed in docking studies of various pyridin-3-yl pyrimidine derivatives with their respective protein targets.

| Protein Target | Key Interacting Residues | Type of Interaction |

| Bcr-Abl Kinase | - | Hydrogen bonding, Halogen interactions nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83 | Hydrogen bonding rsc.org |

| Rhodesain (cysteine protease) | Ala136, Ile137, Ala138, Ala208, Leu67, Leu160, His162, Trp26, Cys25 | Hydrophobic interactions, Hydrogen bonding nih.gov |

| Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | - | Binding interaction at active site regions ashdin.com |

| Human Peroxiredoxin 5 | - | Binding affinity within the active pocket researchgate.net |

Conformational Analysis within Binding Pockets (general)

During docking simulations, the conformational flexibility of the ligand is a critical factor. The analysis of the ligand's conformation within the binding pocket provides insights into how the molecule adapts its shape to fit the receptor.

For flexible molecules like many pyridin-3-yl pyrimidine derivatives, conformational analysis is essential. mdpi.com The ability of a molecule to adopt a specific low-energy conformation to bind effectively to a target is a key determinant of its activity. Docking studies often reveal that only certain conformations of the ligand are able to form the optimal interactions within the binding site. acs.org For instance, the relative orientation of the pyridyl and pyrimidine rings can significantly influence the binding mode and affinity. acs.org

In the context of kinase inhibitors, the conformation of the DFG motif in the kinase domain is crucial. acs.org Type II inhibitors, for example, bind to the "DFG-out" conformation, where the aspartate, phenylalanine, and glycine (B1666218) residues have moved, creating a new hydrophobic pocket. acs.org Docking studies can predict whether a pyridin-3-yl pyrimidine derivative is likely to bind to the DFG-in or DFG-out conformation, which has important implications for its inhibitor profile. acs.org

Advanced Conformational and Tautomeric Equilibrium Studies using Computational Methods

Computational chemistry provides powerful tools to investigate the conformational landscape and tautomeric possibilities of this compound. While specific experimental and computational studies exclusively focused on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from research on structurally related compounds, such as bipyridines and substituted pyrimidines. These analogous systems allow for a detailed theoretical exploration of the conformational isomers and potential tautomers of this compound.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the pyridine (B92270) and pyrimidine rings. This rotation dictates the relative orientation of the two aromatic rings, leading to different conformers with varying energies. The key dihedral angle is defined by the atoms C4(pyridine)-C3(pyridine)-C5(pyrimidine)-C4(pyrimidine).

Computational studies on similar bipyridyl systems often employ Density Functional Theory (DFT) to calculate the potential energy surface associated with the rotation around the inter-ring bond. researchgate.net For 2,2'-bipyridine (B1663995), for instance, the most stable conformation is the anti (or transoid) form, where the nitrogen atoms are on opposite sides, due to minimized steric repulsion between the hydrogen atoms on the adjacent carbons of the two rings. researchgate.net A less stable syn (or cisoid) conformation is also possible.

For this compound, two principal planar conformers can be hypothesized: a syn conformer, where the nitrogen of the pyridine ring and the N1 of the pyrimidine ring are on the same side, and an anti conformer, where they are on opposite sides. Non-planar, twisted conformations would exist as transition states or intermediates between these two stable forms. The energy barrier for rotation is a critical parameter, and studies on related compounds like nicotinamide (B372718) have shown that these barriers can be quantified using both dynamic NMR spectroscopy and ab initio calculations. iiste.org For nicotinamide, the rotational barrier for the amide group was experimentally determined to be 12.9 ± 0.3 kcal/mol. iiste.org For 2,2'-bipyridine derivatives, the rotational barrier is influenced by substituents, with both steric and electronic effects playing a significant role. researchgate.net

| Conformer | Dihedral Angle (C4py-C3py-C5pyr-C4pyr) | Description | Estimated Relative Energy (kcal/mol) | Reference for Analogy |

|---|---|---|---|---|

| Syn | ~0° | Planar, with pyridine and pyrimidine nitrogens on the same side. | Higher Energy | researchgate.net |

| Anti | ~180° | Planar, with pyridine and pyrimidine nitrogens on opposite sides. | Lower Energy (most stable) | researchgate.net |

| Twisted | ~90° | Transition state for rotation between syn and anti conformers. | Highest Energy (Rotational Barrier) | researchgate.netiiste.org |

Tautomeric Equilibrium

Tautomerism is a significant consideration for heterocyclic compounds containing nitrogen atoms. For this compound, prototropic tautomerism, involving the migration of a hydrogen atom, could potentially occur, although the canonical aromatic form is expected to be the most stable. Theoretical calculations are instrumental in determining the relative stabilities of different tautomeric forms. mdpi.com

In systems like ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, DFT calculations have been successfully used to investigate the complex tautomeric equilibria in both the urea (B33335) and pyrimidine moieties. mdpi.comunige.chmdpi.com These studies often reveal that the relative energies of tautomers can be significantly influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.com

For this compound, potential tautomers could arise from the protonation of the ring nitrogen atoms. However, given the aromatic nature of both rings, any tautomeric form that disrupts this aromaticity would likely be significantly less stable. mdpi.com Computational studies on pyrazolo[1,5-a]pyrimidines have shown that the stability of various tautomers can be reliably predicted using DFT methods such as B3LYP and M05. jchemrev.com

| Tautomer | Description | Expected Relative Stability | Rationale based on Analogous Systems |

|---|---|---|---|

| Canonical Form | Both pyridine and pyrimidine rings are aromatic. | Most Stable | Aromaticity provides significant stabilization. mdpi.com |

| N-protonated Pyridine Tautomer | Proton on the pyridine nitrogen, creating a pyridinium-like cation and a pyrimidinide-like anion within the same molecule (zwitterion). | Less Stable | Disruption of pyridine aromaticity and charge separation. |

| N-protonated Pyrimidine Tautomer | Proton on one of the pyrimidine nitrogens, creating a pyrimidinium-like cation and a pyridinide-like anion (zwitterion). | Less Stable | Disruption of pyrimidine aromaticity and charge separation. |

Molecular Dynamics Simulations to Explore Dynamic Behavior (general relevance from pyrimidine research)

In the context of pyrimidine research, MD simulations have been widely applied to understand how pyrimidine-containing molecules, such as nucleobases and drug candidates, behave in biological environments. acs.org For instance, MD simulations have been used to investigate the interaction of pyrimidine derivatives with protein targets, revealing key binding modes and the role of molecular flexibility in ligand recognition. maynoothuniversity.ie

For a molecule like this compound, MD simulations could be employed to explore several aspects of its dynamic behavior:

Conformational Dynamics in Solution: MD simulations can model the rotation around the pyridine-pyrimidine bond in different solvents, providing insights into the populations of different conformers and the kinetics of their interconversion. Studies on ruthenium(II) tris(bipyridine) complexes have utilized MD simulations to understand their solvation structure and ion-pairing in various solvents. aip.org

Hydration and Solvation: The interaction of this compound with water molecules can be studied in detail, revealing the structure of the hydration shell around the molecule and identifying specific hydrogen bonding interactions.

Interaction with Biomolecules: If this compound were to be investigated as a potential ligand for a biological target, MD simulations would be invaluable for studying the stability of the ligand-protein complex, the conformational changes induced upon binding, and the key intermolecular interactions that stabilize the complex. maynoothuniversity.ie

The general workflow for an MD simulation of a small molecule like this compound would involve:

System Setup: The molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution conditions.

Force Field Parameterization: A suitable force field, which defines the potential energy of the system as a function of atomic coordinates, is chosen. For organic molecules, force fields like AMBER, CHARMM, or GROMOS are commonly used.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to reach a stable state.

Production Run: A long simulation is run to generate a trajectory of the molecule's motion over time.

Analysis: The trajectory is analyzed to extract information about conformational changes, intermolecular interactions, and other dynamic properties.

While specific MD simulation studies on isolated this compound are not readily found in the literature, the extensive application of this technique to other pyrimidine and bipyridine systems demonstrates its potential for elucidating the dynamic behavior of this compound. acs.orgmaynoothuniversity.ieaip.org

Photophysical Properties and Advanced Material Science Applications of 5 Pyridin 3 Yl Pyrimidine

Intrinsic and Derivative-Enhanced Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of pyrimidine-based compounds are highly tunable through chemical modification. The core structure of 5-(pyridin-3-yl)pyrimidine itself is a platform for developing materials with specific photophysical behaviors. The introduction of various substituents allows for the fine-tuning of absorption and emission characteristics, quantum yields, and environmental sensitivity.

The absorption and emission spectra of pyrimidine (B1678525) derivatives are dictated by the nature of their substituents and the extent of π-conjugation. For instance, pyrimidine-derived α-amino acids featuring highly conjugated (like naphthyl) or electron-donating (like 4-methoxyphenyl) substituents at the C4-position exhibit red-shifted absorption bands compared to their pyridine (B92270) analogues. acs.orgnih.gov These compounds display strong fluorescence emission in the visible region. acs.orgnih.gov Specifically, a derivative with a p-methoxyphenyl group at C4 and no substituent at C2 shows a strong intramolecular charge-transfer emission. acs.orgnih.gov

Similarly, N,N-diaryl-pyrimidin-2-amine derivatives, including those with a pyridin-3-yl group, have been synthesized and their photophysical properties studied. koreascience.kr Derivatives such as N,N-diphenyl-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine show emission maxima around 481 nm in dichloromethane (B109758). koreascience.kr Another class, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, also demonstrates tunable optical properties based on the aryl substituent. acs.org

The emission spectra of pyrimidine-linked imidazopyridines have been recorded in various organic solvents, showing how the environment can influence the emission wavelengths. nih.gov The spectral properties are also significantly influenced by the position of nitrogen atoms within the pyrimidine fragment, as seen in iridium(III) complexes where 5-substituted pyrimidines emit in the sky-blue region (452–457 nm) while a 4-substituted analogue's emission is red-shifted to 535 nm. acs.org

| Compound Class | Substituents | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|---|

| Pyrimidine-derived α-amino acid | C4: 4-MeOPh, C2: H | - | Red-shifted vs. pyridine analogue | Visible region | acs.orgnih.gov |

| N,N-Diphenyl-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | - | CH2Cl2 | - | 481 | koreascience.kr |

| Ir(III) complex with 5-substituted pyrimidine | 2-t-butyl-5-(pyridin-2-yl)pyrimidine | - | - | 452-457 | acs.org |

| Ir(III) complex with 4-substituted pyrimidine | 2-t-butyl-4-(4-t-butylpyridin-2-yl)pyrimidine | - | - | 535 | acs.org |

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is highly dependent on the molecular structure. Pyrimidine derivatives can exhibit a wide range of quantum yields, from weakly emissive to brightly fluorescent. researchgate.net

For example, certain bipolar luminescent materials incorporating a pyrimidine terminal and a carbazole (B46965) or triphenylamine (B166846) donor exhibit bright fluorescence with high quantum yields, ranging from 0.53 to 0.93. rsc.org Pyrimidine-derived α-amino acids with specific electron-donating substituents show good quantum yields between 0.27 and 0.30. acs.orgnih.gov In another study, novel push-pull systems based on CF3-substituted pyrimidines displayed moderate absolute quantum yields up to 0.33 in solution. mdpi.com Pyrimidine-linked imidazopyridines have also demonstrated excellent fluorescence quantum yields, with one derivative reaching 0.75 in DMSO. nih.govacs.org

Stokes shift, the difference between the maxima of the absorption and emission spectra, is another critical parameter. Large Stokes shifts are often desirable for applications in fluorescence imaging to minimize self-absorption. Pyrimidine-derived α-amino acids have been noted for their large Stokes shifts. acs.orgnih.gov Similarly, certain imidazo[1,2-a]pyridine (B132010) derivatives show considerable Stokes shifts of approximately 0.9 eV. researchgate.net

| Compound Class | Key Structural Feature | Solvent/State | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| Bipolar pyrimidine materials | Carbazole/triphenylamine donor | - | 0.53 - 0.93 | - | rsc.org |

| Pyrimidine-derived α-amino acids | C4: 4-MeOPh / Naphthyl | - | 0.27 - 0.30 | Large | acs.orgnih.gov |

| CF3-substituted pyrimidines | Push-pull system | Acetonitrile (B52724) | up to 0.33 | - | mdpi.com |

| Pyrimidine-linked imidazopyridine (4c) | - | DMSO | 0.75 | 110 | nih.govacs.org |

| Pyrimidine-linked imidazopyridine (4q) | - | DMSO | 0.69 | - | nih.gov |

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many pyrimidine-based fluorophores, indicating a change in the dipole moment upon electronic excitation. This property makes them useful as environmental sensors.

A pyrimidine-derived α-amino acid featuring a p-methoxyphenyl substituent demonstrated solvatochromism, with a bathochromic (red) shift of its emission in more polar solvents, confirming its intramolecular charge-transfer character. acs.orgnih.gov This same compound also exhibited sensitivity to pH. acs.orgnih.gov Similarly, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with electron-donating groups display strong emission solvatochromism. acs.org Their response depends not only on solvent polarity but also on hydrogen bonding interactions, and they can function as colorimetric and luminescent pH sensors, showing dramatic color changes and luminescence switching with the addition of acid. acs.org